1-(4-Fluorophenyl)propane-2-sulfonyl chloride
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Overview
Description
1-(4-Fluorophenyl)propane-2-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides These compounds are essential intermediates in organic synthesis and are widely used in the pharmaceutical and chemical industries
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)propane-2-sulfonyl chloride can be achieved through several methods. One common approach involves the reaction of 1-(4-fluorophenyl)propane-2-sulfonic acid with thionyl chloride (SOCl2) under reflux conditions. This method is efficient and yields the desired sulfonyl chloride in good purity . Another method involves the use of phosphorus pentachloride (PCl5) as a chlorinating agent . Industrial production methods often employ these reagents due to their effectiveness and cost-efficiency.
Chemical Reactions Analysis
1-(4-Fluorophenyl)propane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonamides.
Oxidation and Reduction: While direct oxidation or reduction of sulfonyl chlorides is less common, they can participate in redox reactions when part of more complex molecules.
Hydrolysis: In the presence of water, this compound hydrolyzes to form the corresponding sulfonic acid.
Scientific Research Applications
1-(4-Fluorophenyl)propane-2-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those involving sulfonamide linkages.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including those used in agrochemicals and dyes.
Material Science: It is used in the preparation of functional materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)propane-2-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the formation of sulfonamide bonds, which are crucial in many biologically active molecules . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
1-(4-Fluorophenyl)propane-2-sulfonyl chloride can be compared with other sulfonyl chlorides such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride used widely in organic synthesis.
Benzenesulfonyl chloride: Another aromatic sulfonyl chloride with applications in the synthesis of sulfonamides and other derivatives.
Tosyl chloride (p-toluenesulfonyl chloride): Known for its use in protecting groups in organic synthesis.
The presence of the fluorophenyl group in this compound makes it unique, as it imparts different electronic properties and reactivity compared to other sulfonyl chlorides.
Properties
Molecular Formula |
C9H10ClFO2S |
---|---|
Molecular Weight |
236.69 g/mol |
IUPAC Name |
1-(4-fluorophenyl)propane-2-sulfonyl chloride |
InChI |
InChI=1S/C9H10ClFO2S/c1-7(14(10,12)13)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |
InChI Key |
MKXYSPSJKIBNLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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